molecular formula C17H18N2O5S B4623495 2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide

2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B4623495
M. Wt: 362.4 g/mol
InChI Key: SSIWIVMEJXRHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide, also known as ME-005, is a novel compound that has shown promising results in scientific research. ME-005 belongs to the class of benzamide derivatives and has been synthesized using different methods.

Scientific Research Applications

Corrosion Inhibition

  • Application : N-Phenyl-benzamide derivatives, which have structural similarities to 2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide, are effective as corrosion inhibitors, particularly for mild steel in acidic environments. Methoxy substituents enhance this inhibition efficiency.
  • Details : Electrochemical impedance spectroscopy and polarization studies indicate these derivatives act as interface corrosion inhibitors, with high adsorption values at metal/electrolyte interfaces and follow the Langmuir adsorption isotherm.
  • Source : (Mishra et al., 2018).

Molecular Dynamics and Density Functional Theory (DFT) Studies

  • Application : These derivatives are also subjects of molecular dynamic simulations and DFT studies, helping to understand their interaction mechanisms and efficiency.
  • Details : DFT indices like EHOMO, ELUMO, electronegativity, softness, hardness, dipole moment, energy band gap, and electron transfer are derived to support experimental findings.
  • Source : (Mishra et al., 2018).

Anti-Infective Properties

  • Application : Compounds structurally related to this compound, such as thiazolides, show a broad spectrum of activities against various pathogens, including bacteria, protozoa, and viruses.
  • Details : The presence of nitro and methoxy groups plays a significant role in their activity against specific pathogens and in pharmaceutical properties.
  • Source : (Hemphill et al., 2012).

Synthesis and Characterization

  • Application : These benzamide derivatives are used in various synthetic pathways, providing insights into the synthesis of more complex compounds with potential pharmaceutical applications.
  • Details : Studies focus on the synthesis process, characterization, and potential applications in medicinal chemistry.
  • Sources : (Bailey et al., 1999), (Jin et al., 2005).

Supramolecular Chemistry

  • Application : Investigation into the structural aspects and supramolecular packing motifs of benzamide derivatives, offering insights into potential applications in material science.
  • Details : The study reveals novel organizational motifs, which could be useful in designing advanced materials.
  • Source : (Lightfoot et al., 1999).

Anticancer Research

  • Application : Some benzamide derivatives have been explored for their anticancer activities, showing potential as novel therapeutic agents.
  • Details : These compounds have been tested against various cancer cell lines, indicating their efficacy and mechanisms of action.
  • Sources : (Mohan et al., 2021), (Hour et al., 2007).

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-9-10-25-16-6-4-3-5-13(16)17(20)18-14-11-12(19(21)22)7-8-15(14)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIWIVMEJXRHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.